- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P), Synthesis, 2014, 46(22), 3059-3066

Cas no 20962-92-9 (N-Allylphenothiazine)

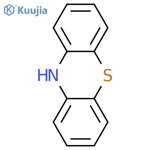

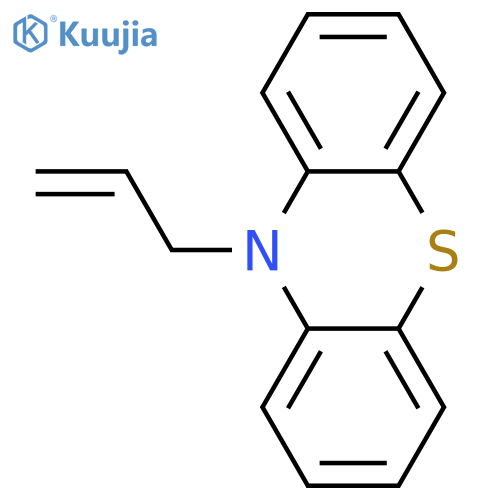

N-Allylphenothiazine structure

Nombre del producto:N-Allylphenothiazine

Número CAS:20962-92-9

MF:C15H13NS

Megavatios:239.335422277451

CID:1064326

N-Allylphenothiazine Propiedades químicas y físicas

Nombre e identificación

-

- N-Allylphenothiazine

- 10-prop-2-enylphenothiazine

- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)

- Phenothiazine, 10-allyl- (6CI, 8CI)

- 10-Allyl-10H-phenothiazine

- 10-Allylphenothiazine

-

- Renchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2

- Clave inchi: GFVSLJXVNAYUJE-UHFFFAOYSA-N

- Sonrisas: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

Atributos calculados

- Calidad precisa: 239.07699

Propiedades experimentales

- PSA: 3.24

N-Allylphenothiazine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | A572200-100mg |

N-Allylphenothiazine |

20962-92-9 | 100mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A572200-1g |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-09-09 | ||

| TRC | A572200-1000mg |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-04-19 |

N-Allylphenothiazine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C

1.2 16 h, 130 °C

1.2 16 h, 130 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C

Referencia

- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines, Chemical Data Collections, 2020, 29,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled

Referencia

- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux

Referencia

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water, Tetrahedron, 2008, 64(40), 9625-9629

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide

Referencia

- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization, Macromolecules, 2002, 35(8), 2962-2969

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux

Referencia

- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes, Applied Organometallic Chemistry, 2011, 25(12), 883-890

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux

Referencia

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates, Tetrahedron, 2006, 62(15), 3752-3760

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt

1.2 rt; 20 h, rt

1.2 rt; 20 h, rt

Referencia

- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials, Journal of Molecular Structure, 2022, 1262,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referencia

- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent, Revue Roumaine de Chimie, 1988, 33(2), 195-7

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux

Referencia

- Walking on the surface of phenothiazines: a combined experimental and theoretical approach, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

N-Allylphenothiazine Literatura relevante

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

20962-92-9 (N-Allylphenothiazine) Productos relacionados

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 868256-34-2(2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)

- 1023488-73-4(3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(pyridin-2-ylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide)

- 2097936-39-3([2-(4,4-difluorocyclohexyl)ethyl](methyl)amine hydrochloride)

- 537668-77-2(2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide)

- 2171215-37-3(4-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}but-2-enoic acid)

- 862793-15-5(4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine)

- 946255-46-5(2-({2-methyl-7-phenyl-1,3thiazolo4,5-dpyridazin-4-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one)

- 2411283-90-2(2-chloro-1-4-(oxolan-3-yloxy)piperidin-1-ylethan-1-one)

- 86489-89-6(3-(bromomethyl)-1,2,4,5-tetramethoxybenzene)

Proveedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Cuiyuan Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos